molecular formula C16H23BO3Si B1143046 6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID CAS No. 179942-45-1

6-T-BUTYLDIMETHYSILYLOXY-2-NAPHTHALENEBORONIC ACID

Cat. No. B1143046
M. Wt: 302.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of t-butyldimethylsilyl derivatives involves the use of N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide for preparing derivatives of various organic compounds. This method is particularly useful for gas chromatographic/mass spectrometric analysis involving stable isotopes and selected ion monitoring, allowing for easy analysis of compounds alone or when labeled with stable isotopes (Schwenk et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds with t-butyldimethylsilyl groups is often elucidated using crystallography, as demonstrated by the crystal structure analysis of protected C-terminal nonapeptides, showing a right-handed helical conformation with α and β turns (Bosch et al., 1985).

Chemical Reactions and Properties

t-Butyldimethylsilyl derivatives undergo various chemical reactions, including kinetic resolutions and transformations leading to the synthesis of important organic compounds. For instance, the kinetic resolution of 5-benzyloxy-1-tert-butyldimethylsilyloxy-2-pentanol at low temperatures results in high enantiomeric purity of the products (Aoyagi et al., 2003).

Physical Properties Analysis

The physical properties of t-butyldimethylsilyl derivatives, such as volatility and stability, make them suitable for gas chromatography and mass spectrometry analysis. Their derivatives exhibit characteristic fragmentation patterns and retention times, facilitating the analysis of complex mixtures (Mawhinney et al., 1986).

Chemical Properties Analysis

The chemical properties of t-butyldimethylsilyl derivatives, including reactivity and selectivity in synthesis, are crucial for their application in organic chemistry. For example, t-butyldimethylsilyl-spiroaminooxathioledioxide compounds demonstrate extensive interactions with target molecules and can significantly rearrange the structures of enzymes like HIV-1 reverse transcriptase (Das et al., 2011).

Scientific Research Applications

Naphthalene Derivatives in Medicinal Chemistry

Naphthalimide compounds, closely related to naphthalene derivatives, demonstrate extensive potential in medicinal applications due to their ability to interact with biological molecules. Some naphthalimides have entered clinical trials as anticancer agents, and their derivatives serve as artificial ion receptors, fluorescent probes, and imaging agents, highlighting their importance in understanding biological processes and pharmacological properties (Gong et al., 2016).

Polymer Science and Material Chemistry

Poly(butylene 2,6-naphthalate) (PBN), a polymer containing a naphthalene unit, exhibits remarkable properties such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. These properties are crucial for developing materials with specific crystal structures and morphologies, offering insights into the melt-crystallization process of polymers with naphthalene derivatives (Ding et al., 2019).

Environmental Chemistry and Biodegradation

Naphthalene and its derivatives, as polycyclic aromatic hydrocarbons (PAHs), are pollutants of concern due to their potential toxicity. Microbial degradation represents a significant mechanism for the ecological recovery of sites contaminated with naphthalene derivatives. Research into the genetic regulation of naphthalene degradation pathways in organisms like Pseudomonas putida ND6 highlights the potential for bioremediation strategies (Peng et al., 2008).

Analytical Chemistry and Method Development

Naphthalene derivatives are also central to developing analytical methods for environmental and health studies. For example, the measurement of urinary carcinogen metabolites derived from tobacco, which includes naphthalene derivatives, provides crucial data for understanding the exposure to carcinogens and its relation to cancer (Hecht, 2002).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[6-[tert-butyl(dimethyl)silyl]oxynaphthalen-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO3Si/c1-16(2,3)21(4,5)20-15-9-7-12-10-14(17(18)19)8-6-13(12)11-15/h6-11,18-19H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXUSWJSQVIBCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=C(C=C2)O[Si](C)(C)C(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-((tert-Butyldimethylsilyl)oxy)naphthalen-2-yl)boronic acid

CAS RN

179942-45-1
Record name 6-t-Butyldimethylsilyloxy-2-naphthaleneboronic acid
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